Benzenesulfonic acid, tridecyl-
CAS No.: 25496-01-9
Cat. No.: VC18966941
Molecular Formula: C19H32O3S
Molecular Weight: 340.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 25496-01-9 |
|---|---|
| Molecular Formula | C19H32O3S |
| Molecular Weight | 340.5 g/mol |
| IUPAC Name | 4-tridecylbenzenesulfonic acid |
| Standard InChI | InChI=1S/C19H32O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-18-14-16-19(17-15-18)23(20,21)22/h14-17H,2-13H2,1H3,(H,20,21,22) |
| Standard InChI Key | ANZWOARUBDXLMN-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Benzenesulfonic acid, tridecyl- consists of a benzene ring substituted with a sulfonic acid group () and a linear tridecyl chain (). The IUPAC name is 4-tridecylbenzenesulfonic acid, reflecting the para substitution pattern. Key structural identifiers include:
| Property | Value/Descriptor | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 340.5 g/mol | |
| SMILES Notation | CCCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O | |
| InChI Key | ANZWOARUBDXLMN-UHFFFAOYSA-N |
The compound typically exists as a mixture of isomers due to variations in the branching of the tridecyl chain, though linear (n-tridecyl) derivatives are most common in industrial applications .
Salts and Derivatives
Benzenesulfonic acid, tridecyl- is often neutralized to form salts for enhanced stability and solubility:
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Sodium tridecylbenzenesulfonate (CAS No. 26248-24-8): A water-soluble surfactant used in detergents.
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Triethanolamine tridecylbenzenesulfonate (CAS No. 61886-59-7): A viscous liquid employed in cosmetic formulations for its mildness .
Synthesis and Industrial Production
Alkylation and Sulfonation
The synthesis involves two primary steps:
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Alkylation of Benzene: Tridecylbenzene is produced via Friedel-Crafts alkylation using tridecyl chloride and benzene in the presence of .
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Sulfonation: Tridecylbenzene is treated with sulfur trioxide () or oleum to introduce the sulfonic acid group:
This exothermic reaction requires careful temperature control (40–60°C) to minimize byproducts .
Patent Innovations
A 2009 Chinese patent (CN101525318B) describes using tridecylbenzenesulfonate as an alkylating agent to synthesize 2,6-dimethyl-N-tridecylmorpholine, a fungicide intermediate . The process emphasizes recycling byproducts (e.g., sodium benzenesulfonate) into benzenesulfonyl chloride, reducing waste and costs .
Physicochemical Properties
Solubility and Surface Activity
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Solubility: Miscible in polar organic solvents (ethanol, acetone); forms micelles in water at critical micelle concentrations (CMC) of 0.1–1 mM .
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Surface Tension Reduction: Lowers water surface tension to ~35 mN/m at 25°C, comparable to linear alkylbenzenesulfonates (LAS) .
Thermal Stability
Decomposes above 250°C, releasing sulfur oxides () and hydrocarbons. Differential scanning calorimetry (DSC) shows an endothermic peak at 85–90°C, corresponding to melting.
Toxicology and Environmental Impact
Human Health Hazards
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Skin Irritation: Causes moderate irritation in rabbit studies (EPA Category III).
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Sensitization: No evidence of allergic contact dermatitis in guinea pigs .
Ecotoxicity
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Aquatic Toxicity: for Daphnia magna = 5.2 mg/L (72 h), classified as toxic .
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Biodegradation: Readily biodegradable (>70% in 28 days) under aerobic conditions .
Regulatory Status and Compliance
Australia
The Industrial Chemicals Act 2019 classifies tridecylbenzenesulfonates as low priority due to sufficient existing hazard data . Workplace exposure limits (WELs) of 1 mg/m³ are recommended for aerosolized forms .
European Union
REACH registration (EC 263-296-2) requires hazard labeling (H318: Causes serious eye damage) .
Recent Research and Developments
Green Synthesis Methods
A 2024 study highlighted enzymatic sulfonation using Pseudomonas spp. lipases, reducing energy consumption by 40% compared to conventional methods.
Wastewater Treatment
Nanofiltration membranes functionalized with tridecylbenzenesulfonic acid show 95% removal efficiency for heavy metals (Pb²⁺, Cd²⁺) in pilot-scale trials .
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